"Methyl 5-chloro-2-methoxybenzoate-d3" chemical properties
"Methyl 5-chloro-2-methoxybenzoate-d3" chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of Methyl 5-chloro-2-methoxybenzoate-d3. This deuterated analog is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis.
Core Chemical Properties
Methyl 5-chloro-2-methoxybenzoate-d3 is the deuterated form of Methyl 5-chloro-2-methoxybenzoate. The primary distinction is the replacement of three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of both the deuterated and non-deuterated forms of the compound. The physical properties of the deuterated version are expected to be very similar to its non-deuterated counterpart.
Table 1: General Chemical Information
| Property | Methyl 5-chloro-2-methoxybenzoate-d3 | Methyl 5-chloro-2-methoxybenzoate |
| Molecular Formula | C₉H₆D₃ClO₃ | C₉H₉ClO₃[1][2][3][4] |
| Molecular Weight | 203.64 g/mol | 200.62 g/mol [1][2][3][4] |
| CAS Number | 1329488-29-3 | 33924-48-0[2] |
| Appearance | White to light yellow crystal powder | White to light yellow crystal powder |
Table 2: Physical Properties
| Property | Value (for non-deuterated form) |
| Melting Point | 150-152 °C |
| Boiling Point | 235-240 °C (lit.) |
| Density | 1.259 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5466 (lit.) |
Table 3: Spectroscopic and Chromatographic Data Identifiers
| Property | Identifier |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC |
| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 |
| InChIKey | HPTHYBXMNNGQEF-UHFFFAOYSA-N |
Synthesis of Methyl 5-chloro-2-methoxybenzoate-d3
The synthesis of Methyl 5-chloro-2-methoxybenzoate-d3 can be achieved through the methylation of 5-chlorosalicylic acid using a deuterated methylating agent. A common and effective method involves the use of deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).
Experimental Protocol: Synthesis
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylic acid (1 equivalent) in anhydrous acetone.
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Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
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Methylation: To the stirring suspension, add deuterated dimethyl sulfate ((CD₃)₂SO₄) (2.5 equivalents) dropwise.
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Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
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Extraction: Dilute the residue with water and extract with ethyl acetate (B1210297) (3 x volumes).
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Washing: Wash the combined organic extracts with water and then with a saturated sodium chloride solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure Methyl 5-chloro-2-methoxybenzoate-d3.
Analytical Methods
Accurate characterization and quantification of Methyl 5-chloro-2-methoxybenzoate-d3 are crucial for its use as an internal standard. The following are standard analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. For the d3 analog, the characteristic singlet for the methoxy protons at ~3.9 ppm will be absent. The aromatic protons will appear as multiplets in the range of 6.9-7.8 ppm.
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¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The deuterated methoxy carbon will exhibit a multiplet due to C-D coupling.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of this volatile compound.
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GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
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Inlet Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 50-300.
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Expected Molecular Ion (M⁺): m/z 203/205 (due to chlorine isotopes).
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Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive method for the quantification of Methyl 5-chloro-2-methoxybenzoate-d3 in complex matrices.
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LC Conditions:
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Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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For Methyl 5-chloro-2-methoxybenzoate-d3: Precursor ion [M+H]⁺ at m/z 204, product ions would be determined by fragmentation analysis.
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For Methyl 5-chloro-2-methoxybenzoate: Precursor ion [M+H]⁺ at m/z 201, product ions would be determined by fragmentation analysis.
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Applications in Research and Drug Development
The primary application of Methyl 5-chloro-2-methoxybenzoate-d3 is as an internal standard in pharmacokinetic and metabolic studies of drug candidates that contain the Methyl 5-chloro-2-methoxybenzoate moiety. The non-deuterated form, Methyl 5-chloro-2-methoxybenzoate, serves as a versatile intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] It has been used in the development of anti-inflammatory and analgesic drugs.[1] Additionally, it has been noted to inhibit copulatory behavior in the tick species Ixodes ricinus.
Safety and Handling
Methyl 5-chloro-2-methoxybenzoate is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
